Aflatoxin B1

Content Navigation

Aflatoxin B1 (AFB1) as analytical standard solves critical challenges in mycotoxin detection and toxicology. In HPLC-FLD analysis, the C8-C9 double bond reduces native fluorescence, making derivatization (e.g., TFA) mandatory for sensitivity-substituting with AFB2 invalidates calibration. As the most potent aflatoxin, AFB1 is essential for genotoxicity assays (Ames test with S9) and modeling CYP450-mediated epoxidation to the carcinogenic exo-8,9-epoxide. As ≥98% pure standard, it ensures compliance in food/feed testing. Procure for reliable research and validated results.

CAS Number

Product Name

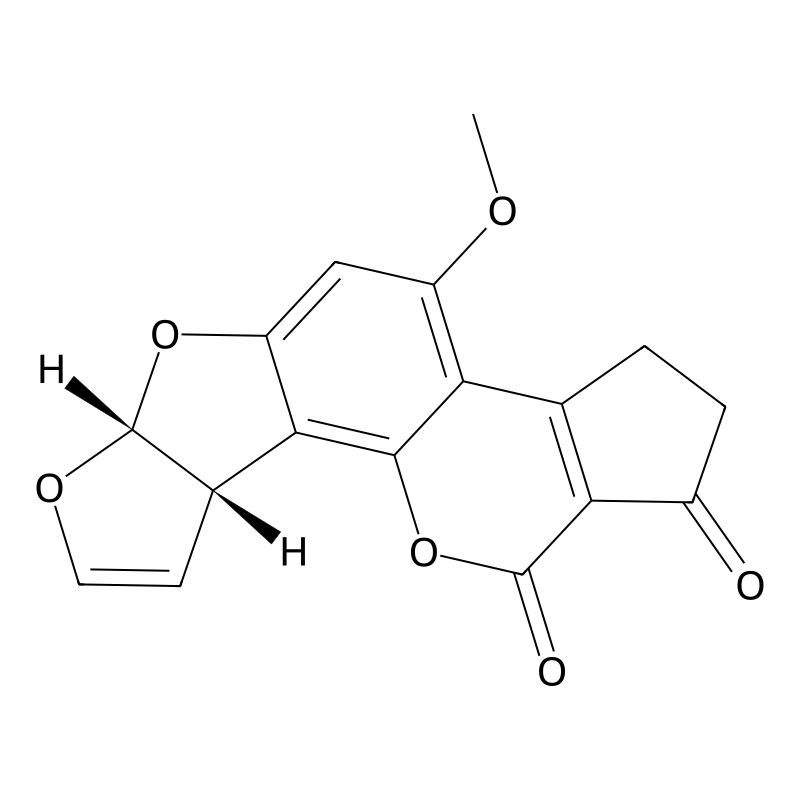

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Aflatoxin B1 (AFB1) is the most potent and prevalent naturally occurring mycotoxin, produced primarily by Aspergillus flavus and Aspergillus parasiticus. As a difuranocoumarin derivative, it is classified as a Group 1 human carcinogen. In scientific procurement, AFB1 is strictly sourced as a highly pure analytical reference standard for food and feed compliance testing, a positive control for genotoxicity and hepatocarcinogenicity models, and a mandatory precursor for studying cytochrome P450-mediated metabolism. Its unique structural feature—a C8-C9 double bond—dictates its extreme bioactivity and specific analytical handling requirements, distinguishing it from other aflatoxin classes and making it the definitive benchmark for mycotoxin research [1].

Research Fit

Substituting Aflatoxin B1 with Aflatoxin B2, G1, or G2 fundamentally compromises both analytical calibration and toxicological modeling. In chromatographic workflows (HPLC-FLD), AFB1 exhibits significantly lower native fluorescence in polar solvents compared to AFB2, necessitating specific pre-column (e.g., trifluoroacetic acid) or post-column derivatization protocols that are not strictly required for AFB2 [1]. In toxicology, the absence of the C8-C9 double bond in AFB2 renders it approximately 500 times less mutagenic than AFB1, making AFB2 useless as a positive control for extreme genotoxicity [2]. Furthermore, in metabolic studies, AFB1 is specifically biotransformed into Aflatoxin M1 (the regulated dairy biomarker), whereas AFB2 yields Aflatoxin M2, meaning only AFB1 can be used to model legally relevant dairy contamination [3].

Substitution Risk

References

- [1] Application News: Analysis of Aflatoxins in Crude Drugs. Shimadzu Corporation.

- [2] Product Identification and Safety Evaluation of Aflatoxin B1 Decontaminated by Electrolyzed Oxidizing Water. Journal of Agricultural and Food Chemistry, 2012.

- [3] Aflatoxins in Feed: Types, Metabolism, Health Consequences in Swine and Mitigation Strategies. Toxins (Basel), 2022.

Distinct Retention and MRM Transitions for Multiplexed Calibration

In LC-MS/MS workflows, AFB1 must be utilized as a discrete standard due to its specific mass-to-charge transitions and retention behavior. Under optimized reversed-phase conditions, AFB1 elutes later than AFB2 and yields a distinct precursor-to-product ion transition (m/z 313.1 → 284.7), enabling baseline resolution and accurate quantification without cross-talk [1].

| Evidence Dimension | LC-MS/MS Retention Time & MRM Transition |

| Target Compound Data | AFB1: RT 3.38 min; MRM m/z 313.1 → 284.7 |

| Comparator Or Baseline | AFB2: RT 3.27 min; MRM m/z 315.1 → 259 (typical) |

| Quantified Difference | 0.11 min RT shift and +2 m/z precursor mass difference |

| Conditions | Zorbax Eclipse C-18 column, positive ESI mode, mobile phase gradient |

Procurement of the exact AFB1 standard is mandatory to establish accurate calibration curves and prevent false negatives in regulatory mycotoxin screening.

Derivatization-Dependent Fluorescence for Trace Detection

Unlike AFB2, AFB1 exhibits weak native fluorescence in the polar mobile phases typically used in reversed-phase HPLC. To achieve parts-per-billion (ppb) sensitivity, AFB1 requires hydration of its C8-C9 double bond via trifluoroacetic acid (TFA) or photochemical derivatization, which dramatically enhances its fluorescence yield to match regulatory detection limits.

| Evidence Dimension | Native Fluorescence & Derivatization Need |

| Target Compound Data | AFB1: Low native fluorescence; requires TFA/photochemical derivatization |

| Comparator Or Baseline | AFB2: High native fluorescence; detectable without derivatization |

| Quantified Difference | AFB1 requires chemical conversion to a hydroxylated derivative for comparable ppb-level FLD sensitivity |

| Conditions | Reversed-phase HPLC with Fluorescence Detection (HPLC-FLD) |

Laboratories must procure AFB1 to validate the efficacy of their specific derivatization modules (e.g., Kobra cell or UV reactor) during method development.

C8-C9 Double Bond Driven Extreme Mutagenicity

AFB1 is the definitive positive control for hepatocarcinogenicity due to its extreme mutagenic potency. Upon activation by hepatic CYP450 enzymes to the reactive 8,9-epoxide, AFB1 forms DNA adducts at a rate vastly exceeding its analogs. Studies utilizing the Ames test demonstrate that AFB2 is drastically less mutagenic due to the absence of the critical C8-C9 double bond[1].

| Evidence Dimension | Mutagenic Potency (Ames Test) |

| Target Compound Data | AFB1: Extreme mutagenic activity (requires S9 activation) |

| Comparator Or Baseline | AFB2: ~500 times less mutagenic |

| Quantified Difference | 500-fold reduction in mutagenicity for AFB2 |

| Conditions | Salmonella typhimurium tester strains with rat liver S9 mix |

AFB1 is the only valid choice for establishing a robust positive control baseline in mutagenicity and mycotoxin-binder efficacy assays.

Specific Precursor for Aflatoxin M1 Generation

In toxicokinetic models, AFB1 is the exclusive precursor to Aflatoxin M1 (AFM1), the primary hydroxylated metabolite secreted in milk. Approximately 0.5% to 5% of ingested AFB1 is biotransformed into AFM1. Substituting AFB1 with AFB2 results in the formation of AFM2, which is not the primary target of global dairy safety regulations (e.g., the 50 ng/kg EU limit for AFM1) [1].

| Evidence Dimension | Hepatic Biotransformation Product |

| Target Compound Data | AFB1: Metabolized to AFM1 |

| Comparator Or Baseline | AFB2: Metabolized to AFM2 |

| Quantified Difference | Yields structurally distinct metabolites with different regulatory limits |

| Conditions | In vivo ingestion or in vitro hepatic microsomal (CYP450) incubation |

Researchers modeling dairy contamination or validating milk-testing immunoassays must procure AFB1 to generate the legally regulated AFM1 biomarker.

Regulatory Food and Feed Safety Calibration

AFB1 is procured as a primary analytical standard for HPLC-FLD and LC-MS/MS workflows to ensure compliance with global agricultural regulations. Because it requires specific derivatization for fluorescence detection and has unique mass transitions, it is indispensable for calibrating instruments to detect contamination at the strict 2–20 µg/kg threshold [1].

Efficacy Testing of Mycotoxin Binders and Detoxification Agents

Agricultural and chemical companies developing mycotoxin absorbents (e.g., clays, kefir grains) or remediation protocols (e.g., electrolyzed oxidizing water) use AFB1 as the benchmark challenge toxin. Its extreme toxicity and specific C8-C9 double bond make it the gold standard for proving that a product can successfully bind or chemically neutralize the most dangerous mycotoxin threat [2].

Positive Control in Genotoxicity and Hepatocarcinogenicity Models

Due to its potent CYP450-mediated conversion to a DNA-reactive epoxide, AFB1 is utilized as a standard positive control in the Ames test (with S9 activation) and in vitro hepatocellular carcinoma (HCC) models. It provides a reliable, high-revertant baseline against which the mutagenicity of unknown compounds or the protective effects of chemopreventive agents are measured [3].

Application Fit Matrix

References

- [1] Determination of Aflatoxins in Food by LC/MS/MS Application. Agilent Technologies, 2008.

- [2] Microbial Composition of Water Kefir Grains and Their Application for the Detoxification of Aflatoxin B1. Microorganisms, 2023.

- [3] Mutagenicity of aflatoxins related to their metabolism and carcinogenic potential. PNAS, 1977.

Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

268 °C

Storage

UNII

GHS Hazard Statements

H300+H310+H330 (90.7%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H340 (90.7%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B2, G2.

The suspect human hepatocarcinogen aflatoxin B1 (AFB1) is a well-known potent initiator of hepatic tumors in rainbow trout (Oncorhynchus mykiss). Both hepatocellular carcinomas and mixed hepatocellular/cholangiocellular carcinomas are induced by AFB1 in trout, with the mixed form predominating. Previously two c-ras genes were isolated from trout liver cDNA, and in the present study DNA was analyzed from 14 AFB1-induced trout liver tumors for point mutations in exon 1 of both genes. Using the polymerase chain reaction and oligonucleotide hybridization methods, a high proportion (10/14) of the AFB1 initiated tumor DNAs showed evidence of activating point mutations in the trout c-Ki-ras gene. Of the 10 mutant ras genotypes, seven were codon 12 GGA - GTA transversions, two were codon 13 GGT - GTT transversions, and one was a codon 12 GGA - AGA transition. Nucleotide sequence analysis of cloned polymerase chain reation products from four of these tumor DNAS provided definitive evidence for two codon 12 GGA - GTA mutations, one codon 12 GGA - AGA mutation, and one codon 13 GGT - GTT mutation, in complete agreement with the oligonucleotide hybridization results. No mutations were detected in exon 1 of a second trout ras gene also expressed in liver, nor in DNA from control livers. This is the first report of experimentally induced ras gene point mutations in a lower vertebrates fish model. The results indicates that the hepatocarcinogen AFB1 induces c-Ki-ras gene mutations in trout similar to those in rat liver tumors.

Aflatoxin B1 has been suggested as a causative agent for a G to T mutation at codon 249 in the p53 gene in human hepatocellular carcinomas from southern Africa and Qidong in China. To test this hypothesis, nine tumors induced by aflatoxin B1 in nonhuman primates were analyzed for mutations in the p53 gene. These included four hepatocellular carcinomas, two cholangiocarcinomas, a spindle cell carcinoma of the bile duct, a hemangioendothelial sarcoma of the liver, and an osteogenic sarcoma of the tibia. None of the tumors showed changes at the third position of codon 249 by cleavage analysis of the HaeIII enzyme site at codon 249. A point mutation was identified in one hepatocellular carcinoma at the second position of codon 175 (G to T transversion) by sequencing analysis of the four conserved domains (II to V) in the p53 gene. These data suggest that mutations in the p53 gene are not necessary in aflatoxin B1 induced hepatocarcinogenesis in nonhuman primates. The occurrence of mutation in codon 249 of the p53 gene in selective samples of human hepatocellular cancers may indicate involvement of environmental carcinogens other than aflatoxin B1 or that hepatitis B virus-related hepatitis is a prerequisite for aflatoxin B1 induction of G to T transversion in codon 249.

For more Mechanism of Action (Complete) data for AFLATOXIN B1 (11 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

10279-73-9

Absorption Distribution and Excretion

Aflatoxicol & aflatoxin B1 & M1 were found in tissues of kidney, liver, & muscle of feeder pigs fed estimated LD50 dose of B1 (0.1 mg/kg body wt) provided as rice culture of aspergillus flavus & of market wt pigs, fed naturally contaminated feed containing aflatoxin B1 at level of 400 ng/g from corn for 14 days. B1 & M1, when found in the feeding experiment, were at about the same levels in all tissues except the kidney, in which M1 was the most dominant aflatoxin.

Aflatoxin is excreted in the form of its metabolite aflatoxin M1 in the milk of lactating animals. In cattle given a single oral dose of aflatoxin, 85% of the total amount found in the milk and urine were detected in the first 48 hours after treatment. There was none in the milk after four days, nor in the urine or feces after six days. The total aflatoxin found in the milk was 0.39% of that ingested. ... Less than 0.6% of administered aflatoxin B1 was excreted in the milk. The amount of aflatoxin excreted in milk is unrelated to milk yield, and it disappears from the milk three to four days after the feeding of toxic meal is discontinued.

Using aflatoxin B1, ring-labelled or methoxy-labelled with (14)carbon have shown that rats excrete 70-80% of a single ip dose within 24 hours.

For more Absorption, Distribution and Excretion (Complete) data for AFLATOXIN B1 (18 total), please visit the HSDB record page.

Metabolism Metabolites

In rhesus monkeys, injected ip ... the chloroform soluble urinary excretory products included aflatoxin M1 (2.3% of dose) & at least 3 other, unidentified ... compounds, as well as unchanged aflatoxin B1 (0.01-0.10%). Chloroform insoluble metabolites in urine were separated by ion exchange methods; major sub fraction consisted of aflatoxin P1 beta-glucuronide. Urinary aflatoxin P1 beta glucuronide represented about 20% of the dose; 17% as glucuronide, 3% as sulfate ester, & 1% as unconjugated phenol.

Investigations of the in vitro metabolism of aflatoxin B1 by liver homogenates from humans ... indicate that aflatoxin B1-2,3 epoxide is produced ... .

Metabolism of Aflatoxin B1 was examined in isolated hepatocytes from rainbow trout. Intracellular DNA adduct formation was linearly related to aflatoxin B1 dose, & qualitatively similar to adducts formed in vivo. The rate of metabolism of adduct accumulation was constant during the first hr, after which an increased & gradual decrease in rate routinely occurred. Relative rates of production of the major unbound aflatoxin B1 metabolites aflatoxicol, aflatoxin M1 & polar conjugates, also remained constant over the 1st hr of preparation age, but subsequently changed in manner consistent with the changes in DNA binding.

For more Metabolism/Metabolites (Complete) data for AFLATOXIN B1 (23 total), please visit the HSDB record page.

Aflatoxin b1 has known human metabolites that include Aflatoxin B1- exo-8,9-oxide, Aflatoxin M1, and Aflatoxin Q1.

Wikipedia

2CD-5EtO

Methods of Manufacturing

General Manufacturing Information

A mutant of Aspergillus flavus having a high and relatively stable aflatoxin B2/B1 ratio was recovered after treatment with nitrosoguanidine

Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

Analytic Laboratory Methods

Aflatoxins B1, B2, G1 & G2 were quantitatively detected by HPLC on a 12 uL flow cell in the fluorometric detector using the mobile phase of toluene system. The method is applicable to food & feed extracts.

Detection limits of immunoassays developed for mycotoxins ... Analyte: aflatoxin B1; Method: RIA, ELISA; Analyzed food: peanuts, cereal; Detection limit: 1-5 ug/kg. /From table/

Method: AOAC 989.06; Aflatoxin: B1; Food: cottonseed products and mixed feed (screening); Method: enzyme-linked immunosorbent assay; Detection Limit: 15 ug/kg. /From table/

For more Analytic Laboratory Methods (Complete) data for AFLATOXIN B1 (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

Aflatoxin B1 recoveries from spiked human serum samples following hexane-chloroform extraction, chloroform extraction with pentane cleanup, or acetone-ferric gel-chloroform extraction ranged from 80-95%, 59-82% & 33-67%, respectively. Quantitation was by HPLC.

Modification of a reverse-phase HPLC procedure permitted the determination of the parent aflatoxins & various metabolites in animal tissues. Trifluoroacetic acid catalyzed the conversion of aflatoxin G1, B1, M1 & Q1 to the fluorescent derivatives G2a, B2a, M2a, & Q2a.

Radioimmunoassays that can detect levels as low as 0.27 pmol (0.06 ng) of aflatoxin B1 were used to analyze serum & urine.

Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Storage Conditions

Interactions

...A Pekin duck model /was used/ to examine the effect of congenital duck hepatitis B virus infection and aflatoxin B1 (AFB1) exposure in the induction and development of liver cancer. AFB1 was administered to duck hepatitis B virus infected or noninfected ducks at two doses (0.08 and 0.02 mg/kg) by ip injection once a wk from the third month posthatch until they were sacrificed (2.3 yr later). Two control groups of ducks not treated with AFB1 (one of which was infected with duck hepatitis B virus) were observed for the same period. Each experimental group included 13-16 ducks. Higher mortality was observed in ducks infected with duck hepatitis B virus and treated with AFB1 compared to noninfected ducks treated with AFB1 and other control ducks. In the groups of noninfected ducks treated with high and low doses of AFB1, liver tumors developed in 3 of 10 and 2 of 10 ducks; in infected ducks treated with the high dose 3 of 6 liver tumors were observed and none in the low dose of AFB1. No liver tumors were observed in the two control groups. Ducks infected with duck hepatitis B virus and treated with AFB1 showed more pronounced periportal inflammatory changes, fibrosis, and focal necrosis compared to other groups. All duck hepatitis B virus carrier ducks showed persistent viremia throughout the observation period. An increase of viral DNA titers in livers and sera of AFB1 treated animals compared to infected controls was frequently observed. No duck hepatitis B virus DNA integration into the host genome was observed, although in one hepatocellular carcinoma from an AFB1 treated duck, an accumulation of viral multimer DNA forms was detected.

Indole-3-carbinol ((I3)C), a secondary metabolite from cruciferous vegetables, inhibits aflatoxin B1 (AFB1) hepatocarcinogenesis in trout and rats when given prior to and with carcinogen but promotes carcinogenesis in both species when given continuously following AFB1 initiation. Since human (I3)C intake may not be continuous, and the promotional stimulation may be reversible, we have assessed (I3)C promotion using delayed and discontinuous exposure protocols. Following initiation with AFB1, (I3)C was fed to trout for varying periods of time, with varying lengths of delay after initiation and continuous or intermittent patterns of (I3)C treatment. Promotional enhancement of tumor incidence by (I3)C was found to be significant when (I3)C treatment was delayed for several wk or months after the initial AFB1 challenge. Promotion also was found to increase with length of exposure to (I3)C treatment and to be decreased but still evident when (I3)C was given in alternating months or wk, or twice per wk only. These results do not support the idea that promotional stimulation in hepatocarcinogenesis is a reversible phenomenon. To quantify (I3)C promotional potency in terms of its dietary concn, a series of AFB1 tumor dose-response curves was established, each with a different level of (I3)C fed continuously following AFB1 initiation. The resultant tumor dose-response curves, plotted as logit percentage of incidence versus log AFB1 dose, were displaced parallel toward lower AFB1 50% tumor take (TD50) values with increasing (I3)C concn. The level of (I3)C that halves the AFB1 dose for 50% tumor incidence was calculated to be approximately 1000 ppm (I3)C, fed continuously, with no substantial threshold for promotion. By comparison, I3, when fed before and with AFB1, shows a 50% inhibitory value ((I3)C concn that doubles the dose of AFB1 for 50% tumor incidence) in trout of 1400 ppm (I3)C. Thus the potential for (I3)C as a dietary additive to promote prior hepatic initiation events when fed continuously is approximately as great as its potential to inhibit concurrent AFB1 initiation.

...This investigation examined the association between the development of gamma-glutamyl transpeptidase positive foci and alterations in indices of thermogenesis induced by feeding varying levels of dietary protein. Five days following the completion of AFB1 dosing, animals were assigned to groups fed 4%, 8%, 12%, 16%, or 22% dietary protein for 6 wk. Foci development (% liver volume occupied) was markedly reduced in animals fed the low-protein diet (4%, 8%), yet calorie consumption/100 g bw was greater. A modest negative linear trend was observed in oxygen consumption with increasing levels of dietary protein intake. Urinary norepinephrine levels were elevated in the groups fed 4% and 8% protein; urinary dopamine and norepinephrine turnover rates in brown adipose tissue were highest in animals fed 4% protein. These results suggest that gamma-glutamyl transpeptidase positive foci development occurs when a "critical level" (approx 12%) of dietary protein intake is reached. Inhibition of foci development at lower levels of protein intake is associated with several indicators of increased thermogenesis.

For more Interactions (Complete) data for AFLATOXIN B1 (40 total), please visit the HSDB record page.

Stability Shelf Life

2: Díaz Nieto CH, Granero AM, Zon MA, Fernández H. Sterigmatocystin: A mycotoxin to be seriously considered. Food Chem Toxicol. 2018 May 26. pii: S0278-6915(18)30357-0. doi: 10.1016/j.fct.2018.05.057. [Epub ahead of print] Review. PubMed PMID: 29842907.

3: Du LJ, Chu C, Warner E, Wang QY, Hu YH, Chai KJ, Cao J, Peng LQ, Chen YB, Yang J, Zhang QD. Rapid microwave-assisted dispersive micro-solid phase extraction of mycotoxins in food using zirconia nanoparticles. J Chromatogr A. 2018 May 25. pii: S0021-9673(18)30614-9. doi: 10.1016/j.chroma.2018.05.031. [Epub ahead of print] PubMed PMID: 29807708.

4: Ilic Z, Mondal TK, Guest I, Crawford DR, Sell S. Participation of liver stem cells in cholangiocarcinogenesis after aflatoxin B(1) exposure of glutathione S-transferase A3 knockout mice. Tumour Biol. 2018 May;40(5):1010428318777344. doi: 10.1177/1010428318777344. PubMed PMID: 29804515.

5: Shao Y, Duan H, Guo L, Leng Y, Lai W, Xiong Y. Quantum dot nanobead-based multiplexed immunochromatographic assay for simultaneous detection of aflatoxin B(1) and zearalenone. Anal Chim Acta. 2018 Sep 26;1025:163-171. doi: 10.1016/j.aca.2018.03.041. Epub 2018 Mar 29. PubMed PMID: 29801605.

6: Hu S, Dou X, Zhang L, Xie Y, Yang S, Yang M. Rapid detection of aflatoxin B(1) in medicinal materials of radix and rhizome by gold immunochromatographic assay. Toxicon. 2018 May 22;150:144-150. doi: 10.1016/j.toxicon.2018.05.015. [Epub ahead of print] PubMed PMID: 29800608.

7: Hou L, Zhou X, Gan F, Zhou Y, Liu Z, Qian G, Huang K. Combination of SeMet and NAC alleviates the joint toxicities of AFB1 and OTA by ERK MAPK signal pathway in porcine alveolar macrophages. J Agric Food Chem. 2018 May 25. doi: 10.1021/acs.jafc.8b01858. [Epub ahead of print] PubMed PMID: 29799741.

8: Marchese S, Polo A, Ariano A, Velotto S, Costantini S, Severino L. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins (Basel). 2018 May 24;10(6). pii: E214. doi: 10.3390/toxins10060214. Review. PubMed PMID: 29794965.

9: Sombie JIN, Ezekiel CN, Sulyok M, Ayeni KI, Jonsyn-Ellis F, Krska R. Survey of roasted street-vended nuts in Sierra Leone for toxic metabolites of fungal origin. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 May 22. doi: 10.1080/19440049.2018.1475753. [Epub ahead of print] PubMed PMID: 29787353.

10: Chen Y, Meng X, Zhu Y, Shen M, Lu Y, Cheng J, Xu Y. Rapid detection of four mycotoxins in corn using a microfluidics and microarray-based immunoassay system. Talanta. 2018 Aug 15;186:299-305. doi: 10.1016/j.talanta.2018.04.064. Epub 2018 Apr 24. PubMed PMID: 29784365.

11: Yu YY, Niu J, Yin P, Liu YJ, Tian LX, Xu D. Detoxification and immunoprotection of Zn(II)-curcumin in juvenile Pacific white shrimp (Litopenaeus vannamei) feed with aflatoxin B1. Fish Shellfish Immunol. 2018 May 18. pii: S1050-4648(18)30304-8. doi: 10.1016/j.fsi.2018.05.034. [Epub ahead of print] PubMed PMID: 29782917.

12: Rangnoi K, Choowongkomon K, O'Kennedy R, Rüker F, Yamabhai M. Enhancement and Analysis of Human Antiaflatoxin B1 (AFB1) scFv Antibody-Ligand Interaction Using Chain Shuffling. J Agric Food Chem. 2018 May 29. doi: 10.1021/acs.jafc.8b01141. [Epub ahead of print] PubMed PMID: 29781609.

13: Naseem MN, Saleemi MK, Khan A, Khatoon A, Gul ST, Rizvi F, Ahmad I, Fayyaz A. Pathological effects of concurrent administration of aflatoxin B(1) and fowl adenovirus-4 in broiler chicks. Microb Pathog. 2018 May 23;121:147-154. doi: 10.1016/j.micpath.2018.05.021. [Epub ahead of print] PubMed PMID: 29775726.

14: Fang J, Zhu P, Yang Z, Peng X, Zuo Z, Cui H, Ouyang P, Shu G, Chen Z, Huang C, Liu W. Selenium Ameliorates AFB(1-)Induced Excess Apoptosis in Chicken Splenocytes Through Death Receptor and Endoplasmic Reticulum Pathways. Biol Trace Elem Res. 2018 May 16. doi: 10.1007/s12011-018-1361-7. [Epub ahead of print] PubMed PMID: 29770949.

15: Shen Y, Pan D, Li G, Hu H, Xue H, Zhang M, Zhu M, Gong X, Zhang Y, Wan Y. Direct Immunoassay for Facile and Sensitive Detection of Small Molecule Aflatoxin B1 based on Nanobody. Chemistry. 2018 May 15. doi: 10.1002/chem.201801202. [Epub ahead of print] PubMed PMID: 29766584.

16: Ceker S, Orhan F, Sezen S, Gulluce M, Ozkan H, Aslan A, Agar G. Anti-mutagenic and Anti-oxidant Potencies of Cetraria Aculeata (Schreb.) Fr., Cladonia Chlorophaea (Flörke ex Sommerf.) Spreng. and Cetrelia olivetorum (Nyl.) W.L. Culb. & C.F. Culb.). Iran J Pharm Res. 2018 Winter;17(1):326-335. PubMed PMID: 29755563; PubMed Central PMCID: PMC5937102.

17: Zheng N, Zhang H, Li S, Wang J, Liu J, Ren H, Gao Y. Lactoferrin inhibits aflatoxin B1- and aflatoxin M1-induced cytotoxicity and DNA damage in Caco-2, HEK, Hep-G2, and SK-N-SH cells. Toxicon. 2018 May 24;150:77-85. doi: 10.1016/j.toxicon.2018.04.017. [Epub ahead of print] PubMed PMID: 29753785.

18: Azri FA, Sukor R, Selamat J, Abu Bakar F, Yusof NA, Hajian R. Electrochemical Immunosensor for Detection of Aflatoxin B₁ Based on Indirect Competitive ELISA. Toxins (Basel). 2018 May 11;10(5). pii: E196. doi: 10.3390/toxins10050196. PubMed PMID: 29751668.

19: Malla S, Kadimisetty K, Jiang D, Choudhary D, Rusling JF. Pathways of Metabolite-Related Damage to a Synthetic p53 Gene Exon 7 Oligonucleotide Using Magnetic Enzyme Bioreactor Beads and LC-MS/MS Sequencing. Biochemistry. 2018 May 23. doi: 10.1021/acs.biochem.8b00271. [Epub ahead of print] PubMed PMID: 29750510.

20: Marchio A, Amougou Atsama M, Béré A, Komas NP, Noah Noah D, Atangana PJA, Camengo-Police SM, Njouom R, Bekondi C, Pineau P. Droplet digital PCR detects high rate of TP53 R249S mutants in cell-free DNA of middle African patients with hepatocellular carcinoma. Clin Exp Med. 2018 May 10. doi: 10.1007/s10238-018-0502-9. [Epub ahead of print] PubMed PMID: 29749584.

Explore Compound Types